molecular formula C21H16N4O5S B12471093 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12471093
M. Wt: 436.4 g/mol
InChI Key: OPEDKCJAUDJRCN-UHFFFAOYSA-N
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Description

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chromene core, a sulfamoyl group, and a pyrimidinyl moiety, making it a versatile molecule for various chemical reactions and biological activities.

Properties

Molecular Formula

C21H16N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)16-8-6-15(7-9-16)24-19(26)17-12-14-4-2-3-5-18(14)30-20(17)27/h2-12H,1H3,(H,24,26)(H,22,23,25)

InChI Key

OPEDKCJAUDJRCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chromene coreCommon reagents used in these reactions include sulfuryl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE has been studied extensively for its applications in:

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: For its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: As a candidate for developing new therapeutic agents, particularly in cancer research due to its anti-angiogenic properties.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-(N′-Substituted Sulfamoyl)Phenyl)myrtenamides

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a chromene core, a sulfamoyl group, and a pyrimidinyl moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

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